molecular formula C13H9FO3 B6373668 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol CAS No. 1261888-60-1

3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6373668
CAS No.: 1261888-60-1
M. Wt: 232.21 g/mol
InChI Key: RLRLBWTWNGFWDH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol is an organic compound that features a fluorine atom and a methylenedioxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and phenolic compounds. The reaction typically requires a catalyst, such as a palladium or ruthenium complex, to facilitate the coupling of the fluorinated aromatic ring with the methylenedioxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and methylenedioxy group contribute to its unique chemical properties, which can affect its binding affinity and reactivity with biological molecules. These interactions may influence various cellular processes, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol
  • 3-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid

Uniqueness

3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-9(15)2-3-10(11)8-1-4-12-13(5-8)17-7-16-12/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRLBWTWNGFWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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